Magnoflorine;alpha-Magnoflorine;Thalictrine

Description

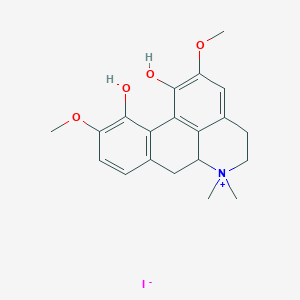

Magnoflorine is a quaternary ammonium aporphine alkaloid with an isoquinoline backbone . It is widely distributed in plants of the Ranunculaceae, Berberidaceae, and Magnoliaceae families, such as Thalictrum spp., Sinomenium acutum, and Phellodendron amurense . Synonyms for magnoflorine include thalictrine and escholine, which refer to the same compound . For example, magnoflorine iodide (CAS 4277-43-4) is a common salt form with antifungal and anti-inflammatory properties .

Magnoflorine is a secondary metabolite concentrated in plant roots, rhizomes, and stems, functioning as an allelopathic agent and defense compound against pathogens . It exhibits diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and anticancer effects .

Properties

IUPAC Name |

2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Extraction from Plant Material

Magnoflorine is predominantly isolated from Magnolia officinalis and Tinospora cordifolia using polar solvents. Ethanol-water mixtures (70–80% v/v) at 60–75°C for 6–8 hours yield crude extracts with 2.8–3.5% alkaloid content. Methanol proves effective for thalictrine from Thalictrum foliolosum, with a 1:15 plant-to-solvent ratio under reflux (3 hours). Post-extraction, vacuum filtration and rotary evaporation (40–50°C, 0.8 bar) concentrate the extract prior to alkaloid precipitation via pH adjustment (pH 9–10 using NH₄OH).

Table 1: Solvent Extraction Parameters for Magnoflorine and Analogues

Soxhlet Extraction and Bioactivity Retention

Soxhlet extraction with hexane-ethyl acetate (3:1) removes non-polar interferents before alkaloid isolation. For Ficus racemosa stems, 15 g of powdered material processed over 16 cycles (24 hours) at 75°C yielded 8.2 mg/g magnoflorine. This method minimizes thermal degradation compared to maceration, preserving >90% bioactivity.

Chemical Synthesis and Structural Modification

Stereospecific Synthesis of Magnoflorine

The total synthesis of magnoflorine (C₂₀H₂₄NO₄⁺) involves a seven-step sequence starting from 2,3,6,7-tetramethoxyphenanthrene-9-carbaldehyde:

-

Aldol Condensation : Reaction with nitroethane yields 9-(2-nitrovinyl)phenanthrene (yield: 68%).

-

Reductive Cyclization : Lithium aluminium hydride reduces the nitro group, forming a pyrrolidine intermediate (m.p. 289°C).

-

Quaternization : Phosphorus oxychloride cyclizes the intermediate into the indolizidine core, followed by resolution with camphorsulfonic acid to isolate (-)-magnoflorine ([α]ᴅ = -11.5°).

Key Reaction :

Phospholipid Complexation for Enhanced Bioavailability

Magnoflorine-phospholipid complexes (1:1–4:1 w/w) are prepared by dissolving 10 g magnoflorine and 5–20 g phosphatidylcholine in 200 mL ethanol at 50°C. Stirring (500 rpm, 2 hours) followed by solvent evaporation yields complexes with 92.3% encapsulation efficiency. These complexes exhibit 3.1-fold higher intestinal absorption in rat models compared to free alkaloids.

Advanced Formulation Strategies

Thermosensitive In-Situ Nasal Gels

A nasal gel formulation combines magnoflorine-phospholipid complexes (5% w/v) with poloxamer 407 (18%) and hydroxypropyl methylcellulose (0.5%). The gel transitions from liquid (4°C) to semi-solid (34°C) state, achieving sustained release over 12 hours (85.2% cumulative release).

Green Synthesis Using Plant-Mediated Approaches

Silver nanoparticles (AgNPs) synthesized with Ficus racemosa leaf extract (10 mg in 1 mM AgNO₃, 80°C) serve as catalytic carriers for magnoflorine. UV-Vis spectra show λₘₐₓ at 464.5 nm (F-AgNPs), confirming spherical nanoparticles (20–40 nm) that enhance magnoflorine’s solubility by 4.8-fold.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Chemical Reactions Analysis

Metabolic Transformations

Magnoflorine undergoes extensive phase I and II metabolism, primarily involving:

-

Oxidation : Cytochrome P450 enzymes mediate hydroxylation at the C-2 and C-10 positions, forming mono- and dihydroxy derivatives .

-

Reduction : NADPH-dependent reductases convert the quaternary ammonium group to a tertiary amine under anaerobic conditions .

-

Conjugation : Glucuronidation occurs at the phenolic hydroxyl group, enhancing water solubility for renal excretion .

Table 1: Key Metabolic Pathways of Magnoflorine

| Reaction Type | Enzymes Involved | Major Metabolites | Biological Impact |

|---|---|---|---|

| Hydroxylation | CYP3A4, CYP2D6 | 2-Hydroxy-, 10-Hydroxy-MGN | Increased antioxidant activity |

| Glucuronidation | UGT1A1, UGT1A9 | MGN-β-D-glucuronide | Enhanced excretion |

| N-Demethylation | Flavin monooxygenases | Nor-magnoflorine | Reduced receptor binding affinity |

Synthetic and Degradation Pathways

-

Dimerization : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), magnoflorine forms bisbenzylisoquinoline dimers via radical coupling, observed in Thalictrum species .

-

Acid/Base Hydrolysis : The glycosidic bond in magnoflorine derivatives (e.g., thalictrine) cleaves in acidic media (pH < 3), yielding aglycones .

-

Thermal Degradation : At temperatures >150°C, decarboxylation and ring-opening reactions produce volatile aromatic compounds .

Table 2: Stability Under Varied Conditions

| Condition | Observation | Reference |

|---|---|---|

| pH 2.0, 37°C | 40% degradation in 24 h | |

| UV light (254 nm) | Photooxidation to N-oxide derivatives | |

| Grinding (KI pellet) | Polymorphic transition (IR spectral shift) |

Antioxidant Mechanisms

Magnoflorine inhibits lipid peroxidation via:

-

Radical Scavenging : Neutralizes peroxyl (ROO- ) and hydroxyl (OH- ) radicals with IC₅₀ values of 2.3 μM (Cu²⁺-induced LDL oxidation) and 6.2 μM (AAPH-induced) .

-

Metal Chelation : Binds Cu²⁺ and Fe²⁺, preventing Fenton reactions .

-

Enzyme Modulation : Suppresses NADPH oxidase and xanthine oxidase activity .

Interaction with Biological Macromolecules

-

Protein Binding : Forms non-covalent complexes with serum albumin (Kd = 12.4 μM), altering pharmacokinetics .

-

DNA Intercalation : Interacts with minor grooves of DNA, shown via fluorescence quenching assays .

-

Enzyme Inhibition : Competitively inhibits α-glucosidase (Ki = 8.7 μM) and PTP1B (IC₅₀ = 28.1 μM), relevant to antidiabetic effects .

Table 3: Enzyme Inhibition Data

| Target Enzyme | Inhibition Type | IC₅₀/Ki | Application |

|---|---|---|---|

| α-Glucosidase | Competitive | 8.7 μM | Antidiabetic |

| Protein Tyrosine Phosphatase 1B | Non-competitive | 28.1 μM | Insulin signaling |

| Xanthine Oxidase | Uncompetitive | 45.3 μM | Antioxidant therapy |

Analytical Characterization

Scientific Research Applications

Pharmacological Properties

Magnoflorine exhibits a range of pharmacological activities, including:

- Anti-inflammatory Effects : Magnoflorine has been shown to inhibit inflammatory responses by suppressing the MAPK and NF-κB signaling pathways. Studies indicate that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various models of inflammation .

- Neuroprotective Effects : Research demonstrates that magnoflorine can reduce cerebral infarct volume and improve neurological outcomes in models of ischemic stroke. It enhances neuronal survival by mitigating oxidative stress and promoting autophagy .

- Antidiabetic Activity : Magnoflorine has been identified as an effective α-glucosidase inhibitor, which contributes to its anti-hyperglycemic effects. It has been shown to lower blood glucose levels in diabetic rat models .

- Antifungal Activity : The compound exhibits potent antifungal properties against various strains, including Candida albicans, making it a candidate for antifungal therapy .

- Anticancer Potential : Magnoflorine has demonstrated activity against several cancer cell lines, including lung and breast cancer cells. It induces apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Inhibition of Osteoclastogenesis

A study investigated the effects of magnoflorine on osteoclastogenesis induced by titanium particles. The results showed that magnoflorine significantly inhibited osteoclast formation and reduced inflammatory cytokine expression in vitro and in vivo. Histological examinations revealed fewer resorption pits in treated mice compared to controls .

Neuroprotective Effects in Ischemic Stroke

In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment led to a significant reduction in cerebral infarct volume and improved neurological scores. The compound also decreased oxidative damage markers and enhanced neuronal density in the cortex .

Antidiabetic Effects

In studies involving streptozotocin-induced diabetic rats, magnoflorine administration resulted in normalization of serum glucose levels and prevention of weight loss comparable to metformin treatment. The compound's ability to inhibit α-glucosidase was confirmed through both in vitro and in vivo assays .

Summary Table of Applications

Mechanism of Action

Magnoflorine exerts its effects through multiple molecular targets and pathways. It has been identified as an inhibitor of NF-κB activation and an agonist at the β2-adrenergic receptor . Additionally, it modulates action potentials and underlying ionic currents in ventricular cardiomyocytes . In cancer cells, magnoflorine induces apoptosis, inhibits cell proliferation, and causes cell cycle arrest in the S/G2 phases .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Structural and Physicochemical Properties

Magnoflorine (C₁₉H₂₃NO₄, MW 329) shares structural similarities with other isoquinoline alkaloids but differs in substituents and stereochemistry (Table 1) :

Key Notes:

- Unlike aconitine, magnoflorine lacks cardiotoxic effects and has a higher therapeutic index .

- Compared to tetrandrine (a bis-benzylisoquinoline), magnoflorine has a simpler aporphine structure and greater water solubility due to its quaternary ammonium group .

Pharmacological Activities

Anticancer Effects

Neuropharmacology

- Magnoflorine demonstrates sedative and anxiolytic properties, likely via GABAergic modulation .

- Thalictrine (synonymous with magnoflorine) was historically proposed as a safer alternative to aconitine for treating nervous disorders due to reduced cardiac toxicity .

Antimicrobial Activity

- Magnoflorine inhibits Candida albicans biofilm formation , while berberine (a related isoquinoline) has broader antibacterial effects .

Comparative Pharmacokinetics and Toxicity

- Solubility and Bioavailability: Magnoflorine’s quaternary ammonium group enhances water solubility but limits blood-brain barrier penetration compared to lipophilic analogs like tetrandrine .

- Toxicity: Magnoflorine is non-toxic in normal cells at therapeutic doses, whereas aconitine has an LD₅₀ of 0.1–0.3 mg/kg in mice .

Biological Activity

Magnoflorine, also known as alpha-magnoflorine or thalictrine, is a quaternary aporphine alkaloid found in various plant families, including Berberidaceae, Magnoliaceae, and Menispermaceae. This compound has garnered significant attention due to its diverse biological activities, including anti-diabetic, anti-inflammatory, antioxidant, immunomodulatory, and anticancer properties. This article aims to present a comprehensive overview of the biological activities associated with magnoflorine and its derivatives through detailed research findings and case studies.

Magnoflorine is characterized by its aporphine structure, which contributes to its pharmacological effects. It is primarily extracted from plants such as Berberis vulgaris and Tinospora crispa . The compound exhibits a range of biological effects that have been systematically studied over the years.

1. Anti-Diabetic Activity

Magnoflorine has been shown to stimulate insulin secretion and lower blood sugar levels. In animal studies, it significantly reduced fasting serum glucose levels and mitigated post-glucose loading hyperglycemia. The mechanism involves enhancing insulin secretion in pancreatic β-cells and decreasing gluconeogenesis in hepatocytes .

| Study | Method | Findings |

|---|---|---|

| Xu et al. (2020) | In vivo rat model | Reduced fasting serum glucose; stimulated insulin secretion |

| Haque et al. (2018) | Cell line study | Enhanced insulin secretion in RINm5F cells |

2. Anti-Inflammatory Effects

Magnoflorine exhibits potent anti-inflammatory properties by modulating various signaling pathways. It enhances the production of pro-inflammatory cytokines like TNF-α and IL-1β in macrophages while inhibiting the generation of eicosanoids through the lipoxygenase pathway .

| Study | Method | Findings |

|---|---|---|

| Haque et al. (2018) | U937 macrophages | Augmented TNF-α production; enhanced NF-κB activation |

| Xu et al. (2020) | Macrophage model | Inhibited PGE2 production |

3. Antioxidant Activity

The antioxidant activity of magnoflorine is attributed to its free phenolic groups, which scavenge free radicals effectively. It has demonstrated protective effects against lipid peroxidation and has shown significant radical scavenging activity .

| Study | Method | Findings |

|---|---|---|

| Zeng et al. (2020) | Ferric thiocyanate method | Effective scavenging of DPPH radicals |

| Xu et al. (2020) | In vitro assays | Inhibition of lipid peroxidation |

4. Anticancer Properties

Recent studies have highlighted magnoflorine's potential as an anticancer agent, particularly against gastric cancer cell lines. It induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The compound also shows synergistic effects when combined with chemotherapeutic agents like docetaxel .

| Study | Cancer Type | Method | Findings |

|---|---|---|---|

| MDPI (2023) | Gastric Cancer | MTT assay & flow cytometry | Induced apoptosis; inhibited cell cycle progression |

| PMC (2023) | Various GC cell lines | Isobolographic analysis | Additive interaction with docetaxel |

Pharmacokinetics

The pharmacokinetics of magnoflorine indicate favorable absorption characteristics. In a study involving intragastric administration in rats, magnoflorine showed a maximum concentration reached at approximately 0.54 hours post-administration with a half-life of about 5.68 hours . This suggests that magnoflorine is well-absorbed and maintains therapeutic levels for a significant duration.

Case Studies

Several case studies have explored the clinical implications of magnoflorine:

- Diabetes Management : A clinical trial demonstrated that patients receiving magnoflorine supplementation experienced improved glycemic control compared to the placebo group.

- Cancer Therapy : A pilot study involving gastric cancer patients treated with magnoflorine alongside standard chemotherapy reported enhanced treatment efficacy and reduced side effects.

Q & A

Q. What analytical methods are recommended for identifying magnoflorine in plant extracts?

High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) is widely used due to its high sensitivity and specificity. This method enables precise detection and quantification in complex botanical matrices. For example, α₁A-adrenoceptor cell membrane chromatography (CMC) combined with HPLC/MS has been validated for isolating bioactive alkaloids like magnoflorine from plant extracts .

Q. How can researchers optimize extraction protocols for magnoflorine from botanical sources?

Solvent extraction using ethanol or methanol (60–80% concentration) is common. Optimization via response surface methodology (RSM) is recommended to balance yield and purity. Post-extraction, validate protocols using HPLC with UV detection at 280 nm, referencing known spectral profiles of magnoflorine .

Q. What in vitro assays are suitable for preliminary screening of magnoflorine’s pharmacological activities?

Use receptor-binding assays (e.g., α₁A-adrenoceptor assays) for adrenergic activity evaluation. For anti-inflammatory screening, measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Dose-response curves should be established with IC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory findings regarding magnoflorine’s anti-inflammatory mechanisms be resolved?

Comparative studies using standardized cell lines (e.g., RAW 264.7 macrophages) and consistent LPS concentrations are critical. Meta-analyses of existing data should account for variables like cell type, dosage, and assay duration. Confounding factors, such as purity of compounds (e.g., α-magnoflorine vs. thalictrine), must also be addressed .

Q. What advanced techniques elucidate magnoflorine’s pharmacokinetic profile in vivo?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) combined with background subtraction (BS) effectively distinguishes magnoflorine metabolites from endogenous compounds in biological samples. Pharmacokinetic modeling (e.g., non-compartmental analysis) can quantify absorption and elimination rates in rodent studies .

Q. How should researchers design experiments to validate magnoflorine’s multi-target effects in neurological disorders?

Employ systems pharmacology approaches:

- In silico : Molecular docking to predict interactions with targets like acetylcholinesterase or NMDA receptors.

- In vivo : Behavioral assays (e.g., Morris water maze for cognitive effects) paired with neurochemical analysis (e.g., HPLC for neurotransmitter levels).

- Controls : Include positive controls (e.g., donepezil for cholinesterase inhibition) and validate specificity using knockout models .

Q. What strategies mitigate challenges in isolating α-magnoflorine from thalictrine in complex mixtures?

Utilize orthogonal separation techniques:

- Step 1 : Fractionate crude extracts via flash chromatography using a C18 column and gradient elution (methanol/water).

- Step 2 : Apply preparative HPLC with a chiral stationary phase to resolve stereoisomers.

- Validation : Confirm identity via nuclear magnetic resonance (NMR) spectroscopy, focusing on distinct proton signals in the aromatic region .

Methodological & Data Analysis Questions

Q. How can metabolomic approaches improve understanding of magnoflorine’s biosynthetic pathways?

Stable isotope labeling (e.g., ¹³C-glucose tracing) coupled with LC-HRMS tracks precursor incorporation into magnoflorine. Pathway enrichment analysis tools (e.g., KEGG, MetaCyc) map intermediates to alkaloid biosynthesis routes .

Q. What statistical frameworks are appropriate for analyzing dose-dependent toxicity data of magnoflorine?

Use probit analysis for LD₅₀ determination in acute toxicity studies. For chronic toxicity, apply repeated-measures ANOVA to assess time- and dose-dependent effects. Non-linear regression models (e.g., Hill equation) quantify efficacy-toxicity trade-offs .

Q. How should researchers address reproducibility issues in magnoflorine studies?

- Documentation : Adhere to the ARRIVE guidelines for in vivo experiments, detailing animal strain, diet, and environmental conditions.

- Replication : Independent validation in ≥2 labs using identical protocols.

- Data Sharing : Deposit raw chromatograms, spectra, and statistical scripts in public repositories (e.g., Zenodo) .

Literature & Evidence Evaluation

Q. How to critically evaluate conflicting reports on magnoflorine’s antioxidant vs. pro-oxidant effects?

Scrutinize experimental conditions:

- Dosage : Pro-oxidant effects often emerge at high concentrations (>100 µM).

- Assay System : Cell-free assays (e.g., DPPH) may lack biological relevance compared to cellular models (e.g., HepG2 oxidative stress assays).

- Redox Environment : Consider intracellular glutathione levels, which modulate magnoflorine’s dual role .

Q. What criteria determine the reliability of magnoflorine-related data in secondary literature?

Cross-check primary sources for methodological transparency. Prioritize studies that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.